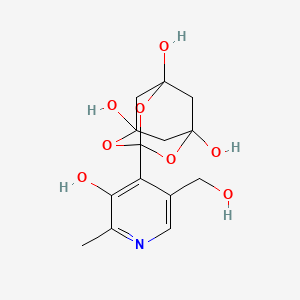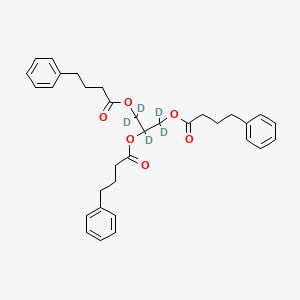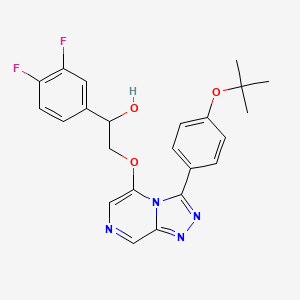
UniPR129
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UniPR129 is a competitive small molecule antagonist of the Eph-ephrin system. It is specifically designed to disrupt the interaction between the EphA2 receptor and the ephrin-A1 ligand. This compound has shown significant potential in inhibiting angiogenesis and tumor progression, making it a promising candidate for cancer research .
Métodos De Preparación
UniPR129 is synthesized through a conjugation of L-homo-tryptophan with lithocholic acid. The synthetic route involves computational design followed by chemical synthesis. The compound is tested for its ability to inhibit the interaction between the EphA2 receptor and the ephrin-A1 ligand using an ELISA binding study .
Análisis De Reacciones Químicas
UniPR129 undergoes several types of chemical reactions, including:
Oxidation: The 3-hydroxy group on the lithocholic acid moiety can be oxidized to form a 3-oxo derivative.
Hydroxylation: Multiple hydroxylated metabolites can be formed, including mono- and di-hydroxylated derivatives.
Common reagents used in these reactions include oxidizing agents for the oxidation reactions and various catalysts for the hydroxylation and substitution reactions. The major products formed from these reactions are hydroxylated and oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
UniPR129 has a wide range of scientific research applications:
Mecanismo De Acción
UniPR129 exerts its effects by competitively inhibiting the binding of the EphA2 receptor to the ephrin-A1 ligand. This disruption prevents the activation of downstream signaling pathways involved in angiogenesis and tumor progression. The compound has shown low micromolar potency in cellular functional assays, including inhibition of EphA2 activation and disruption of in vitro angiogenesis .
Comparación Con Compuestos Similares
UniPR129 stands out among other Eph-ephrin antagonists due to its improved potency and reduced cytotoxicity. Similar compounds include:
EphB4 inhibitors: These compounds target the EphB4 receptor and have shown potential in cancer research but often suffer from poor chemical stability.
EphA2 inhibitors: Other inhibitors of the EphA2 receptor exist, but this compound has demonstrated superior potency and stability.
This compound’s unique combination of potency, stability, and low cytotoxicity makes it a valuable tool in scientific research and a promising lead compound for therapeutic development .
Propiedades
Fórmula molecular |
C36H52N2O4 |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
(3S)-3-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1 |
Clave InChI |
JGYYGEYIQBZUCC-ZOOAIUBFSA-N |
SMILES isomérico |
C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C |
SMILES canónico |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


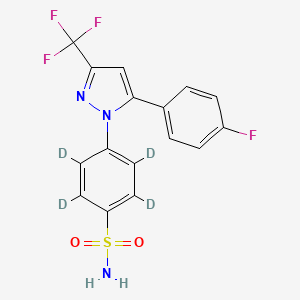
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

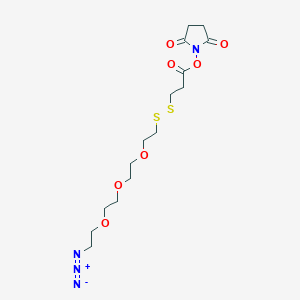
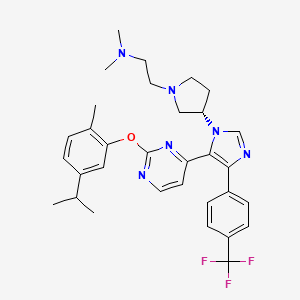


![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)


